molecular formula C8H4F5NO B12077015 5-(Pentafluoroethyl)nicotinaldehyde

5-(Pentafluoroethyl)nicotinaldehyde

Cat. No.: B12077015
M. Wt: 225.11 g/mol
InChI Key: PDWBPCGEGQDMQF-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)nicotinaldehyde is an organic compound with the molecular formula C8H4F5NO It is a derivative of nicotinaldehyde, where the pentafluoroethyl group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Pentafluoroethyl)nicotinaldehyde typically involves the selective reduction of carboxylic acid derivatives to the aldehyde stage. One common method is the reduction of nicotinic acid morpholinamides . This process generally requires cooling and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of selective reduction and the use of appropriate catalysts and solvents are likely to be employed to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-(Pentafluoroethyl)nicotinic acid.

    Reduction: 5-(Pentafluoroethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pentafluoroethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pentafluoroethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the pentafluoroethyl group.

    5-(Trifluoromethyl)nicotinaldehyde: A similar compound with a trifluoromethyl group instead of a pentafluoroethyl group.

    5-(Pentafluoroethyl)benzaldehyde: A compound with a similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

5-(Pentafluoroethyl)nicotinaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

5-(Pentafluoroethyl)nicotinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is an aldehyde derivative of nicotinic acid, characterized by the presence of a pentafluoroethyl group. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C10_{10}H6_{6}F5_5N\O
  • Molecular Weight : 241.15 g/mol

The biological activity of this compound is primarily attributed to its role as a modulator of various biochemical pathways. It has been shown to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cellular metabolism and energy production.

  • Inhibition of Nicotinamidase : Research indicates that nicotinaldehyde derivatives can act as competitive inhibitors of nicotinamidases, enzymes involved in NAD metabolism. This inhibition can lead to altered NAD levels, impacting cellular functions such as apoptosis and DNA repair mechanisms .
  • Effect on Cancer Cells : Studies have demonstrated that this compound can influence the proliferation of cancer cells by modulating NAD levels. In particular, it has been noted to abrogate the anti-leukemic effects of certain treatments by altering NAD synthesis pathways .

Therapeutic Implications

This compound shows potential therapeutic applications in several areas:

  • Cancer Treatment : By modulating NAD levels, this compound could enhance the efficacy of existing chemotherapeutic agents.
  • Neurodegenerative Diseases : Its ability to interact with cholinergic systems suggests potential use in treating conditions like Alzheimer’s disease .
  • Metabolic Disorders : The compound may play a role in managing metabolic syndromes through its effects on energy metabolism.

Case Study 1: Anti-Cancer Activity

A recent study investigated the effects of this compound on leukemia cells. The results indicated that while the compound did not resensitize mycoplasma-infected cells to APO866 treatment, it significantly altered NAD levels, impacting cell survival and proliferation rates .

Case Study 2: Neuroprotective Effects

In a separate investigation focused on neurodegenerative diseases, researchers found that derivatives of nicotinaldehyde exhibited positive allosteric modulation at cholinergic receptors. This modulation could potentially lead to improved cognitive function in models of Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Inhibition of NicotinamidaseCompetitive inhibition
Anti-CancerModulation of NAD levels
NeuroprotectionCholinergic receptor modulation

Table 2: Therapeutic Applications

ConditionPotential ApplicationEvidence
CancerEnhancing chemotherapeutic efficacy
Alzheimer's DiseaseCognitive enhancement
Metabolic DisordersRegulation of energy metabolism

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-1-5(4-15)2-14-3-6/h1-4H

InChI Key

PDWBPCGEGQDMQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C=O

Origin of Product

United States

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